molecular formula C6H12N2O3 B3116006 (S)-3,6-Diamino-6-oxohexanoic acid CAS No. 213487-90-2

(S)-3,6-Diamino-6-oxohexanoic acid

Cat. No.: B3116006
CAS No.: 213487-90-2
M. Wt: 160.17 g/mol
InChI Key: IDNSGZOFDGAHTI-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3,6-Diamino-6-oxohexanoic acid is an organic compound with significant interest in various scientific fields It is characterized by its unique structure, which includes both amino and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,6-Diamino-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or keto acids, which undergo a series of transformations including amination and oxidation reactions. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3,6-Diamino-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or hydroxides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, hydroxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-3,6-Diamino-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an enzyme inhibitor or a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which (S)-3,6-Diamino-6-oxohexanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-3,6-Diamino-6-oxohexanoic acid include:

    Amino acids: Such as lysine and arginine, which also contain amino groups.

    Keto acids: Such as pyruvic acid and oxaloacetic acid, which contain keto groups.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of both amino and keto functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various scientific applications.

Properties

IUPAC Name

(3S)-3,6-diamino-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNSGZOFDGAHTI-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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